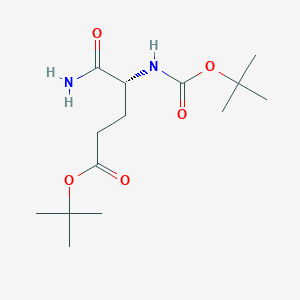

tert-Butyl (r)-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl ®-5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is a compound that involves tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .

Synthesis Analysis

The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of such compounds involves multiple reactive groups. This is why care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis .Chemical Reactions Analysis

The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their multiple reactive groups. The neat Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .Aplicaciones Científicas De Investigación

Environmental and Industrial Applications

Synthetic Phenolic Antioxidants : Research on synthetic phenolic antioxidants, including compounds structurally related to tert-butyl compounds, highlights their widespread use in various industries to extend product shelf life by retarding oxidative reactions. These studies focus on environmental occurrence, human exposure, and toxicity, suggesting future research directions for developing novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Fuel Additives and Environmental Impact : The environmental behavior and fate of methyl tert‐butyl ether (MTBE), a compound related to tert-butyl derivatives used as a gasoline additive, have been extensively reviewed. Studies address its solubility in water, weak sorption to subsurface solids, and resistance to biodegradation in groundwater, alongside its atmospheric half-life and impact on water quality (Squillace et al., 1997).

Biodegradation of Fuel Oxygenates : Investigations into the microbial degradation of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) in subsurface environments provide insights into their biodegradability under various redox conditions. This research informs the potential for bioremediation strategies in contaminated sites, although challenges remain due to the recalcitrant nature of these compounds under certain conditions (Schmidt et al., 2004).

Decomposition and Conversion : The decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrates an alternative method for converting MTBE into less harmful substances. This approach is part of broader efforts to address environmental concerns associated with MTBE contamination (Hsieh et al., 2011).

Synthesis of N-heterocycles : The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines showcases the application of tert-butyl derivatives in stereoselective synthesis. This methodology offers access to structurally diverse compounds that are important in pharmaceuticals and natural product synthesis (Philip et al., 2020).

Mecanismo De Acción

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are typically used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

The compound’s mode of action is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during synthesis . Once the peptide synthesis is complete, the Boc group can be removed, allowing the amino acid to interact with its targets .

Biochemical Pathways

The compound is involved in the synthesis of peptides, which are key components of many biochemical pathways. Peptides can act as hormones, neurotransmitters, or cell signaling molecules, affecting a wide range of physiological processes .

Pharmacokinetics

The compound’s solubility and stability can be influenced by its ionic liquid form . Ionic liquids have been shown to enhance the solubility of various compounds, potentially improving their bioavailability .

Result of Action

The primary result of the compound’s action is the synthesis of peptides. These peptides can have various effects depending on their structure and the targets they interact with. For example, they can influence cell signaling, immune responses, or metabolic processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the temperature and pH can affect the efficiency of peptide synthesis .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (4R)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-13(2,3)20-10(17)8-7-9(11(15)18)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H2,15,18)(H,16,19)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGODVPQSOIIIMM-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)

![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)